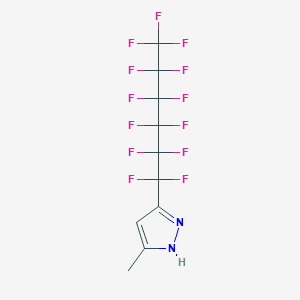
3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole
Overview
Description
The compound "3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse range of biological activities and applications in various fields, including agriculture, pharmaceuticals, and materials science. The perfluoroalkyl group in the compound suggests that it may exhibit unique physical and chemical properties due to the presence of highly electronegative fluorine atoms.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of perfluoroalkyl-substituted pyrazoles, the introduction of the perfluoroalkyl group can be achieved through various synthetic strategies, such as the reaction of acylsilanes with perfluoroorganometallic reagents . Additionally, the synthesis of related compounds, such as 3,5-bis(trifluoromethyl)pyrazoles, has been reported using sulfur tetrafluoride to transform the carboxylic group into a trifluoromethyl group . These methods highlight the versatility and adaptability of pyrazole chemistry for introducing a wide range of substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of 3,5-bis(trifluoromethyl)pyrazole has been analyzed in both the gas phase and solid state, revealing the formation of tetramers through N–H···N hydrogen bonds and the presence of proton disorder . Similarly, the molecular structure of other pyrazole derivatives has been confirmed using single-crystal X-ray diffraction studies, which also provide insights into the stabilization of the crystal structure through intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions due to the presence of reactive functional groups. For example, the reaction of 3-substituted pyrazoles with NaBH4 can yield sodium salts of tris(pyrazolyl)borates, which can further react to form metal complexes . Additionally, pyrazoles can undergo cyclocondensation reactions to form antimicrobial agents , and their functionalized side chains can be modified through nucleophilic substitution reactions to produce ligands for coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The introduction of perfluoroalkyl groups can significantly alter properties such as hydrophobicity, chemical stability, and reactivity. For instance, the presence of trifluoromethyl groups has been shown to affect the pKa values and fluorescence properties of pyrazoles . The perfluoroalkyl substituents also influence the NMR and IR spectroscopic characteristics of the compounds, as observed in the characterization of tris(pyrazolyl)borates . Furthermore, the electronic properties, such as the energy gap between frontier molecular orbitals, can be indicative of potential nonlinear optical activity .
Scientific Research Applications
Synthetic and Medicinal Perspectives
Methyl-linked Pyrazoles
Methyl substituted pyrazoles have been identified as potent medicinal scaffolds, exhibiting a wide range of biological activities. These activities stem from the unique structural features of pyrazoles, making them valuable in drug discovery and development. The synthesis of these derivatives is crucial for exploring their potential in medicinal chemistry, including their roles in anticancer, anti-inflammatory, and antimicrobial applications (Sharma et al., 2021).
Hexasubstituted Pyrazolines
The structural uniqueness of hexasubstituted pyrazolines, derived from pyrazole precursors, showcases the versatility of pyrazoles in synthetic chemistry. These derivatives have been explored for their potential in generating novel cyclopropane compounds, demonstrating the synthetic utility of pyrazoles in creating complex molecular architectures (Baumstark et al., 2013).
Pyrazole Heterocycles Synthesis
Pyrazole derivatives serve as key intermediates in synthesizing a wide array of biologically active compounds. Their incorporation into other heterocyclic systems extends the categories of potentially active biological agents, underlining the significance of pyrazole moieties in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Trifluoromethylpyrazoles
The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, has been associated with variations in the activity profiles of compounds. Trifluoromethylpyrazoles have been highlighted for their anti-inflammatory and antibacterial properties, underscoring the role of functional group manipulation in modulating the biological activities of pyrazole derivatives (Kaur et al., 2015).
properties
IUPAC Name |
5-methyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13N2/c1-3-2-4(25-24-3)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVRSXJNRYYOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379870 | |
| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |
CAS RN |
129257-23-4 | |
| Record name | 3-(Perfluoro-1-hexyl)-5-(methyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



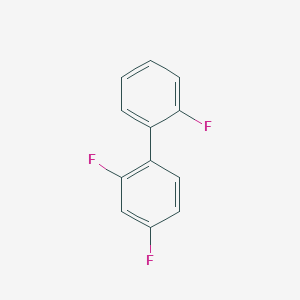
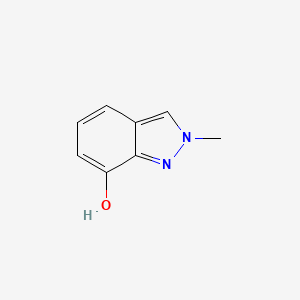



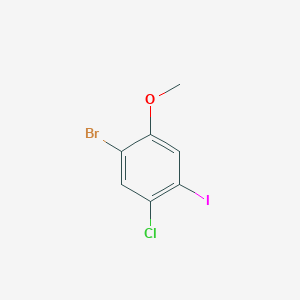
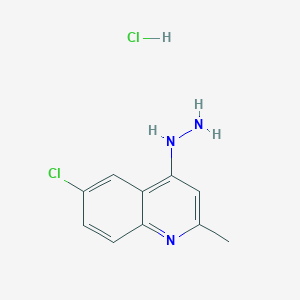
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)
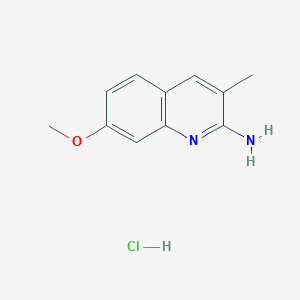
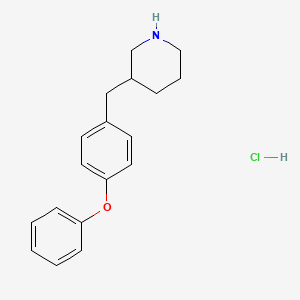
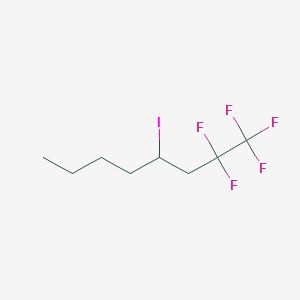
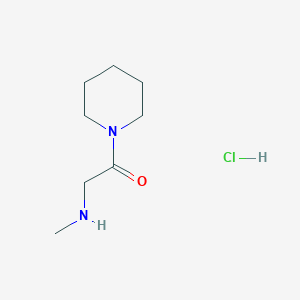
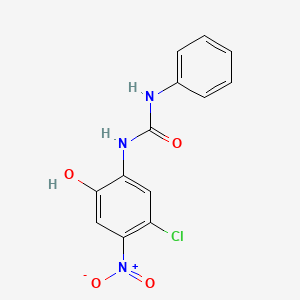
![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)